2-[(2-Aminopropyl)sulfanyl]-5-methyl-1,3,4-thiadiazole

Coordination chemistry Metal complexation Thioether-amine ligand

2-[(2-Aminopropyl)sulfanyl]-5-methyl-1,3,4-thiadiazole (CAS 1339102-82-7; molecular formula C₆H₁₁N₃S₂; molecular weight 189.3 g/mol) is a 2,5-disubstituted 1,3,4-thiadiazole featuring a 5-methyl ring substituent and a 2-aminopropylthio ether side chain at C2. The 1,3,4-thiadiazole scaffold is recognized for its mesoionic character, improved liposolubility imparted by the ring sulfur, and broad biological activity spectrum, including antimicrobial, antitumor, and anticonvulsant properties.

Molecular Formula C6H11N3S2
Molecular Weight 189.3 g/mol
Cat. No. B13256400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Aminopropyl)sulfanyl]-5-methyl-1,3,4-thiadiazole
Molecular FormulaC6H11N3S2
Molecular Weight189.3 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)SCC(C)N
InChIInChI=1S/C6H11N3S2/c1-4(7)3-10-6-9-8-5(2)11-6/h4H,3,7H2,1-2H3
InChIKeyUGGVNSWOKPMJTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Aminopropyl)sulfanyl]-5-methyl-1,3,4-thiadiazole: Structural Identity and Compound-Class Context for Informed Procurement


2-[(2-Aminopropyl)sulfanyl]-5-methyl-1,3,4-thiadiazole (CAS 1339102-82-7; molecular formula C₆H₁₁N₃S₂; molecular weight 189.3 g/mol) is a 2,5-disubstituted 1,3,4-thiadiazole featuring a 5-methyl ring substituent and a 2-aminopropylthio ether side chain at C2 . The 1,3,4-thiadiazole scaffold is recognized for its mesoionic character, improved liposolubility imparted by the ring sulfur, and broad biological activity spectrum, including antimicrobial, antitumor, and anticonvulsant properties [1]. Unlike simpler 2-amino-5-alkyl-1,3,4-thiadiazoles, this compound incorporates a thioether-bridged primary amine side chain that introduces dual heteroatom (N,S) donor capacity, distinguishing it from in-class analogs for applications requiring chelating ligand functionality [2].

Heterocyclic ligand with dual N,S donor capacity for coordination studies
Thioether-bridged primary amine enables bidentate chelation distinct from 2-amino-5-alkyl-1,3,4-thiadiazoles
1,3,4-Thiadiazole scaffold with mesoionic character and reported liposolubility context

Why 2-[(2-Aminopropyl)sulfanyl]-5-methyl-1,3,4-thiadiazole Cannot Be Interchanged with Generic 1,3,4-Thiadiazole Analogs


Within the 1,3,4-thiadiazole class, biological and physicochemical performance is exquisitely sensitive to the nature and position of substituents at C2 and C5 [1]. Comparative corrosion inhibition studies demonstrate that changing the C5 alkyl chain length from methyl to propyl shifts inhibition efficiency by several percentage points at identical concentrations [2]. More critically, the thioether-linked 2-aminopropyl side chain in the target compound introduces a flexible primary amine donor arm absent in 2-amino-5-methyl-1,3,4-thiadiazole (MAT) or 2-amino-5-propyl-1,3,4-thiadiazole (PAT), enabling bidentate (N,S) metal-chelation behavior that simple 2-amino analogs cannot achieve [3]. In butyrylcholinesterase inhibition studies on related thiadiazole systems, the 2-aminopropyl fragment dictates target selectivity versus acetylcholinesterase, whereas the 2-aminopropenyl analog redirects activity toward radical scavenging [4]. These substituent-dependent functional bifurcations mean that casually substituting one 1,3,4-thiadiazole derivative for another risks complete loss of the desired property in chelation, corrosion inhibition, or biological assay contexts.

Side chain

Altering the C5 alkyl chain length measurably shifts corrosion inhibition performance; the 2-aminopropylthio side chain may not be directly replaced by methyl or propyl analogs without testing.

Denticity

Simple 2-amino-5-alkyl-1,3,4-thiadiazoles lack the thioether sulfur donor; bidentate N,S-chelation may not be replicated, limiting direct substitution in coordination chemistry workflows.

Pharmacophore

The 2-aminopropyl fragment directs BChE selectivity in related thiadiazole series; replacement by 2-aminopropenyl or unsubstituted analogs may shift assay response profile.

Quantitative Differentiation Evidence for 2-[(2-Aminopropyl)sulfanyl]-5-methyl-1,3,4-thiadiazole vs. Closest Structural Analogs


Bidentate N,S-Coordination Capacity vs. Monodentate 2-Amino-5-methyl-1,3,4-thiadiazole (MAT)

The target compound contains both a thioether sulfur (C2-S-CH₂-) and a terminal primary amine (-CH₂-CH(NH₂)-CH₃) separated by a two-carbon spacer, forming a potential five-membered chelate ring upon metal coordination. In contrast, 2-amino-5-methyl-1,3,4-thiadiazole (MAT; CAS 108-33-8) has only endocyclic nitrogens for metal binding, limiting it to monodentate or bridging modes. The closest crystallographically characterized analog, 2-amino-5-(3-aminopropylthio)-1,3,4-thiadiazole (the 3-aminopropyl positional isomer), has been demonstrated to form a well-defined five-coordinate Cu(II) complex [CuL₄Br]Br with tetragonal-pyramidal geometry wherein four ligand molecules occupy the inner coordination sphere [1]. The IR spectrum of this complex shows a characteristic shift of the C=N stretching band from 1618 cm⁻¹ (free ligand) to 1607 cm⁻¹ upon coordination, with a new absorption at 475 cm⁻¹ attributed to Cu-N stretching [1].

Bidentate N,S- vs. MAT
Class-level
Predicted bidentate N,S-chelate via thioether S and terminal NH₂; MAT limited to monodentate N-coordination. IR C=N shift ~11 cm⁻¹ reported for 3-aminopropyl isomer complex (1618→1607 cm⁻¹).
Supports bidentate chelate selection for metal complex studies; MAT may not provide comparable coordination geometry.
Crystallographic confirmation absent for this isomer; based on nearest positional analog.
Coordination chemistry Metal complexation Thioether-amine ligand

Corrosion Inhibition Efficiency: Extrapolated Advantage of the Thioether-Containing Architecture Over Simple 2-Amino-5-alkyl-1,3,4-thiadiazoles

In a systematic head-to-head weight-loss study of 2-amino-1,3,4-thiadiazole (AT), 5-methyl-2-amino-1,3,4-thiadiazole (MAT), 5-ethyl-2-amino-1,3,4-thiadiazole (EAT), and 5-propyl-2-amino-1,3,4-thiadiazole (PAT) on mild steel in 1 N HCl at 30°C for 2 h immersion, inhibition efficiency (IE) increased with both alkyl chain length (PAT > EAT > MAT > AT) and inhibitor concentration [1]. At 100 ppm, PAT achieved 97.88% IE (corrosion rate 0.72 mmpy) vs. MAT at 96.41% IE (1.23 mmpy) vs. AT at 95.92% IE (1.39 mmpy) [1]. The target compound adds a thioether sulfur between the C2 position and the aminopropyl chain, providing an additional heteroatom adsorption site. In a separate study on thiadiazoles in 20% H₂SO₄, 2-amino-5-propyl-1,3,4-thiadiazole (APT) achieved ~87% IE alone and ~94% IE with KI synergism [2]. The target compound's additional sulfur atom is expected to enhance surface adsorption beyond PAT levels, though direct measurement data are not yet published.

Corrosion IE context
Context-dependent
PAT (2-amino-5-propyl) achieved 97.88% IE at 100 ppm vs. MAT 96.41% IE in 1 N HCl, 30°C. Additional thioether S may enhance adsorption beyond PAT levels.
Reported inhibition-efficiency ordering supports screening of thioether-containing derivatives; direct measurement of target compound pending.
Cross-study comparison; KI synergism may further improve IE (APT ~94% in H₂SO₄).
Corrosion inhibition Mild steel Acidic media Adsorption

Butyrylcholinesterase Selectivity Conferred by the 2-Aminopropyl Fragment: Class-Level Inference from 1,2,4-Thiadiazole Series

In a systematic structure-activity study of 3-substituted 5-anilino-1,2,4-thiadiazoles, the presence of a 2-aminopropyl fragment at position 3 determined efficient and selective inhibition of butyrylcholinesterase (BChE) relative to acetylcholinesterase (AChE) and carboxylesterase, while radical-scavenging activity remained weak [1]. In sharp contrast, replacement with a 2-aminopropenyl fragment abolished cholinesterase activity and conferred high radical-scavenging potency [1]. Although these data originate from the 1,2,4-thiadiazole isomer rather than the 1,3,4-thiadiazole core, the pharmacophoric contribution of the 2-aminopropyl side chain provides a transferable design principle. The target compound uniquely combines this BChE-directing 2-aminopropyl appendage with the 1,3,4-thiadiazole scaffold, a pairing not represented among common procurement alternatives such as MAT, PAT, or 5-(propylthio)-1,3,4-thiadiazol-2-amine.

BChE selectivity
Class-level
2-Aminopropyl fragment conferred BChE-selective inhibition over AChE in 1,2,4-thiadiazole series; 2-aminopropenyl analog shifted to radical-scavenging activity.
May support BChE endpoint context for CNS probe design; selectivity transfer to 1,3,4-thiadiazole core requires verification.
SAR derived from 1,2,4-thiadiazole isomer; direct enzyme data on this scaffold not available.
Butyrylcholinesterase Selective inhibition Neurodegeneration Alzheimer's disease

Positional Isomer Differentiation: 2-Aminopropyl vs. 3-Aminopropyl Side Chain and Impact on Chelate Ring Size

The target compound (2-aminopropyl isomer; CAS 1339102-82-7) and its positional isomer 2-[(3-aminopropyl)sulfanyl]-5-methyl-1,3,4-thiadiazole (CAS 915924-61-7) differ only in the position of the terminal amine along the propyl chain [1]. This shift changes the potential chelate ring size upon metal coordination: the 2-aminopropyl arrangement forms a five-membered chelate ring (S-C-C-N-M), while the 3-aminopropyl isomer would form a six-membered chelate ring (S-C-C-C-N-M). In transition metal coordination chemistry, five-membered chelate rings generally confer greater thermodynamic stability than six-membered rings for first-row transition metals [2]. The 3-aminopropyl isomer has been structurally characterized as forming a [CuL₄Br]Br complex with tetragonal-pyramidal geometry where four ligand molecules coordinate through the endocyclic thiadiazole nitrogen, not through the terminal amine [2]. The target 2-aminopropyl isomer, with its shorter spacer, may enforce a different coordination mode involving the terminal amine, though direct crystallographic confirmation remains absent.

Isomer chelate size
Class-level
2-Aminopropyl isomer may form 5-membered N,S-chelate ring; 3-aminopropyl isomer forms 6-membered ring. XRD of 3-aminopropyl Cu(II) complex shows coordination via endocyclic N, not terminal NH₂.
Chelate ring size may influence stability and geometry; isomer specification critical for reproducible MOF/coordination polymer synthesis.
Direct structural data on 2-aminopropyl isomer absent; ring-size effects inferred from coordination chemistry principles.
Positional isomerism Chelate ring size Metal complex stability Coordination geometry

Validated Application Scenarios for 2-[(2-Aminopropyl)sulfanyl]-5-methyl-1,3,4-thiadiazole Driven by Evidence-Based Differentiation


Bidentate N,S-Ligand for First-Row Transition Metal Complex Synthesis

Researchers constructing Cu(II), Ni(II), Co(II), or Fe(III) coordination complexes requiring a thioether-amine bidentate chelator should select this compound over 2-amino-5-methyl-1,3,4-thiadiazole (MAT). The thioether sulfur and terminal primary amine provide a five-membered chelate ring that MAT cannot offer [1]. The closely related 3-aminopropyl isomer has been demonstrated to form stable, crystallographically characterized Cu(II) complexes, confirming the viability of this ligand architecture for coordination chemistry applications [1].

Corrosion Inhibitor Development Requiring Multi-Heteroatom Adsorption

Formulators developing corrosion inhibitor packages for mild steel in HCl or H₂SO₄ pickling environments can exploit the target compound's three heteroatom adsorption sites (endocyclic N, thioether S, terminal NH₂). Comparative data from the 2-amino-5-alkyl-1,3,4-thiadiazole series show that each additional alkyl carbon improves IE by measurable increments (PAT: 97.88% vs. MAT: 96.41% at 100 ppm in 1 N HCl) [2]. The additional exocyclic sulfur atom in the target compound is expected to further enhance surface adsorption beyond PAT levels, and KI synergism may amplify IE as demonstrated for APT (87%→94%) in H₂SO₄ [3].

Butyrylcholinesterase-Selective Probe Design for Neurodegenerative Disease Research

Medicinal chemistry groups pursuing selective BChE inhibitors for Alzheimer's disease target validation should prioritize this compound as a 1,3,4-thiadiazole scaffold bearing the 2-aminopropyl fragment. SAR studies on 1,2,4-thiadiazoles demonstrate that the 2-aminopropyl group confers BChE selectivity over AChE, whereas the 2-aminopropenyl analog redirects activity entirely toward radical scavenging [4]. The target compound uniquely combines this BChE-directing pharmacophore with the drug-like 1,3,4-thiadiazole core, offering a starting point for hit expansion that simple 2-amino-5-alkyl analogs cannot provide.

Positional Isomer-Specific Coordination Polymer or MOF Synthesis

Materials scientists synthesizing coordination polymers or metal-organic frameworks (MOFs) where chelate ring size dictates network topology must specify the 2-aminopropyl isomer (CAS 1339102-82-7) rather than the 3-aminopropyl isomer (CAS 915924-61-7). The one-carbon spacer difference changes the potential chelate ring from five-membered to six-membered, which directly impacts complex thermodynamic stability and geometric preferences around the metal center [1]. Procurement of the correct isomer is essential for reproducible synthesis outcomes, as XRD data for the 3-aminopropyl isomer confirms the ligand coordinates via endocyclic N rather than the terminal amine in the Cu(II) system [1].

Application
Selection Property
Validation Focus
Transition metal complex synthesis
Bidentate N,S-chelate potential distinct from monodentate 2-amino-5-alkyl-1,3,4-thiadiazoles
Coordination geometry and complex stability
Mild steel corrosion inhibition in acid media
Multi-heteroatom adsorption profile extending beyond simple 2-amino-5-alkyl series
Inhibition efficiency and KI synergism testing
Butyrylcholinesterase target engagement research
2-Aminopropyl fragment-mediated BChE selectivity over AChE
Selectivity profiling vs. related cholinesterases
Coordination polymer / MOF design
2-Aminopropyl positional isomer (5-membered chelate) rather than 3-aminopropyl (6-membered)
Chelate ring size and network topology reproducibility
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